molecular formula C18H24N6O2 B11254325 6-(azepan-1-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine

6-(azepan-1-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine

Cat. No.: B11254325
M. Wt: 356.4 g/mol
InChI Key: AWHTYECGLYOZFT-UHFFFAOYSA-N
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Description

6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an azepane ring, a nitro group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated pyrimidine intermediate.

    Incorporation of the Phenylethylamine Moiety: The phenylethylamine moiety can be introduced via reductive amination, where a phenylethylamine derivative reacts with a suitable aldehyde or ketone intermediate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE: Unique due to the presence of the azepane ring and nitro group.

    6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE: Similar structure but with a morpholine ring instead of an azepane ring.

    6-(PIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE: Contains a piperidine ring instead of an azepane ring.

Uniqueness

6-(AZEPAN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

6-(azepan-1-yl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C18H24N6O2/c19-16-15(24(25)26)17(23-12-6-1-2-7-13-23)22-18(21-16)20-11-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H3,19,20,21,22)

InChI Key

AWHTYECGLYOZFT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3

Origin of Product

United States

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